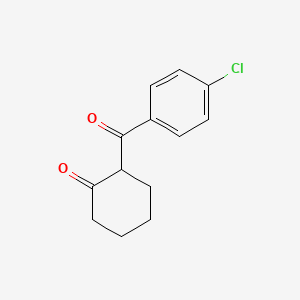

2-(4-Chlorobenzoyl)cyclohexanone

説明

2-(4-Chlorobenzoyl)cyclohexanone (CAS 38968-76-2) is a chlorinated aromatic ketone characterized by a cyclohexanone ring substituted at the 2-position with a 4-chlorobenzoyl group. Its molecular formula is C₁₃H₁₃ClO, with a molecular weight of 220.696 g/mol . This compound is primarily utilized as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. Its structural features—a rigid cyclohexanone backbone and electron-withdrawing chlorobenzoyl group—impart distinct reactivity in nucleophilic additions and condensation reactions.

特性

CAS番号 |

38968-76-2 |

|---|---|

分子式 |

C13H13ClO2 |

分子量 |

236.69 g/mol |

IUPAC名 |

2-(4-chlorobenzoyl)cyclohexan-1-one |

InChI |

InChI=1S/C13H13ClO2/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h5-8,11H,1-4H2 |

InChIキー |

MNCFWYXCYZTXJU-UHFFFAOYSA-N |

SMILES |

C1CCC(=O)C(C1)C(=O)C2=CC=C(C=C2)Cl |

正規SMILES |

C1CCC(=O)C(C1)C(=O)C2=CC=C(C=C2)Cl |

製品の起源 |

United States |

類似化合物との比較

2-(4-Chlorobenzylidene)cyclohexanone (CAS 24765-16-0)

- Molecular Formula : C₁₃H₁₃ClO (identical to the target compound).

- Key Difference: The benzoyl group (–CO–) is replaced by a benzylidene group (–CH=), creating a conjugated enone system. This structural change enhances UV absorption properties, making it useful in photochemical studies .

- Applications : Used in the synthesis of indole derivatives via cyclization reactions, as demonstrated in the preparation of 7,8,9,10-tetrahydro-2-methoxy-11H-indolo[1,2-b]indazole .

2-{2-[(4-Chlorophenyl)sulfonyl]ethyl}cyclohexanone

- Molecular Formula : C₁₅H₁₇ClO₃S.

- Key Difference : Incorporation of a sulfonyl (–SO₂–) group and an ethyl spacer. The sulfonyl group increases polarity and hydrogen-bonding capacity, affecting solubility and chromatographic behavior .

- Chromatographic Performance: Columns functionalized with sulfonyl-containing cyclohexanone derivatives exhibit broader peaks and lower theoretical plate numbers (~37,000 m⁻¹ for SO₄²⁻) compared to DMSO-functionalized counterparts (~60,000 m⁻¹) .

4-(4-Chlorophenyl)cyclohexanone (CAS 14472-80-1)

- Molecular Formula : C₁₂H₁₃ClO.

- Key Difference: The chlorophenyl group is attached at the 4-position of the cyclohexanone ring instead of the 2-position. This positional isomerism reduces steric hindrance, leading to higher melting points (predicted) and altered reactivity in ring-opening reactions .

Pharmacological Relevance and Impurity Profiles

- Fenofibrate-Related Compounds: Derivatives like methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate (relative retention time 0.65) and ethyl analogues (0.80) are process impurities in fenofibrate synthesis. These compounds share the 4-chlorobenzoyl motif but differ in ester substituents, impacting their pharmacokinetic profiles .

- Chromatographic Selectivity: The 4-chlorobenzoyl group in 2-(4-Chlorobenzoyl)cyclohexanone contributes to distinct retention behaviors in HPLC, with relative retention times differing by >0.3 compared to hydroxylated or demethylated analogues .

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group |

|---|---|---|---|---|

| 2-(4-Chlorobenzoyl)cyclohexanone | 38968-76-2 | C₁₃H₁₃ClO | 220.696 | Benzoyl (–CO–) |

| 2-(4-Chlorobenzylidene)cyclohexanone | 24765-16-0 | C₁₃H₁₃ClO | 220.696 | Benzylidene (–CH=) |

| 4-(4-Chlorophenyl)cyclohexanone | 14472-80-1 | C₁₂H₁₃ClO | 208.68 | Para-substituted phenyl |

Table 2: Chromatographic Performance of Functionalized Cyclohexanones

| Functional Group | Theoretical Plate Number (SO₄²⁻, m⁻¹) | Peak Broadening | Selectivity for Br⁻ |

|---|---|---|---|

| Cyclohexanone | 37,000 | High | Moderate |

| DMSO | 60,000 | Low | High |

| Sulfonyl-ethyl | 37,000 (estimated) | High | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。